OAG Fails to Inhibit Agonist-Induced Platelet Activation, Unlike DiC8 and PMA
In washed human platelets, OAG (63 µM) did not inhibit thrombin- or U46619-induced calcium mobilization or 5-HT secretion, even after a 5-minute pre-incubation. In contrast, the DAG analog 1,2-dioctanoylglycerol (DiC8; 60 µM) reduced the calcium response by 10–15%, and the phorbol ester PMA (16 nM) reduced it by 30–80% . This demonstrates that OAG cannot substitute for DiC8 or PMA in assays requiring inhibition of platelet agonist responses.
| Evidence Dimension | Inhibition of agonist-induced [Ca2+]i mobilization in human platelets |
|---|---|
| Target Compound Data | OAG (63 µM): No significant inhibitory effect |
| Comparator Or Baseline | DiC8 (60 µM): 10–15% reduction; PMA (16 nM): 30–80% reduction |
| Quantified Difference | OAG effect ~0% inhibition vs. 10–80% inhibition for comparators |
| Conditions | Washed human platelets pre-labeled with quin-2 or [14C]-5HT; agonists: thrombin (0.2 U/mL) or U46619 (0.6 µM); pre-incubation 10 sec to 5 min |
Why This Matters
This functional divergence precludes the use of OAG as a general PKC activator in platelet studies; researchers must select OAG specifically for its lack of inhibitory effect on agonist responses, which is a unique property among DAG analogs.
